molecular formula C13H14N4O3S B4891649 benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Cat. No.: B4891649
M. Wt: 306.34 g/mol
InChI Key: LDLKUNXNYVANLX-UHFFFAOYSA-N
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Description

Benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a heterocyclic compound featuring a 1,2,4-triazin-6-yl core modified with a thioxo group at position 3 and an oxo group at position 3. The alaninate moiety is esterified with a benzyl group, enhancing its lipophilicity compared to simpler amino acid derivatives.

Properties

IUPAC Name

benzyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8(14-10-11(18)15-13(21)17-16-10)12(19)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16)(H2,15,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLKUNXNYVANLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC2=NNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique triazinone-thione structure which is critical for its biological activity. The molecular formula is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S, and it has a molecular weight of approximately 286.34 g/mol. The specific arrangement of its functional groups contributes to its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reaction : Involves thiourea and α,β-unsaturated carbonyl compounds.
    • Solvent : Ethanol or methanol
    • Catalyst : Acidic or basic catalysts (e.g., HCl or NaOH)
    • Temperature : Moderate heating (50-80°C)
    • Duration : Several hours for complete cyclization
  • Industrial Production : Scalable methods such as continuous flow synthesis are employed for better control over reaction parameters and yields.

Antimicrobial Activity

Research indicates that derivatives of triazinone-thione compounds exhibit antimicrobial properties. For example:

  • In vitro studies have shown that certain derivatives demonstrate significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Studies have highlighted the potential anticancer activity of this compound:

  • Cell Line Studies : The compound has been tested against cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer), showing moderate inhibitory effects at certain concentrations .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A range of studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Study 2Showed moderate cytotoxicity in HT-29 cell lines with IC50 values around 30 µM.
Study 3Investigated structure-activity relationships (SAR), identifying key substituents that enhance biological efficacy.

Comparison with Similar Compounds

Structural Differences :

  • Core : Both compounds share a 1,2,4-triazin-6-yl backbone. However, the target compound has a 5-oxo-3-thioxo configuration, whereas this analog features 3,5-dioxo groups.
  • Ester Group : The benzyl ester in the target compound is replaced with a propan-2-yl ester here.

Physicochemical Properties :

Property Target Compound Propan-2-yl Analog
Molecular Formula Not Provided C₉H₁₄N₄O₄
Molecular Weight Not Provided 242.23 g/mol
logP Likely Higher* -0.2629
Polar Surface Area Not Provided 92.58 Ų

*The benzyl group in the target compound is expected to increase lipophilicity compared to the propan-2-yl analog. The thioxo group may also reduce solubility relative to the dioxo configuration.

Functional Implications :

  • The benzyl ester could improve membrane permeability, making the target compound more suitable for in vivo applications .

3-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

Structural Differences :

  • Core : Shares the 5-oxo-3-thioxo-triazin-6-yl core.
  • Substituent: A propanoic acid replaces the alaninate-benzyl group.

Physicochemical Properties :

Property Target Compound Propanoic Acid Analog
Solubility Likely Lower Higher (due to carboxylic acid)
Bioavailability Improved* Limited (polar carboxylate)

Functional Implications :

  • The carboxylic acid in the analog may facilitate ionic interactions with enzymes or receptors, whereas the ester in the target compound could act as a prodrug, hydrolyzing in vivo to release the active acid form .

2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoic Acid

Structural Differences :

  • Core : Identical 5-oxo-3-thioxo-triazin-6-yl core.
  • Substituent : A benzoic acid group is directly attached vs. the alaninate-benzyl side chain.

Physicochemical Properties :

Property Target Compound Benzoic Acid Analog
Molecular Weight Not Provided 249.25 g/mol
logP Higher* Estimated ~1.5

*The benzyl ester in the target compound increases logP compared to the polar benzoic acid analog.

Functional Implications :

  • The benzoic acid analog may exhibit stronger binding to serum proteins or charged targets, whereas the target compound’s ester group could prolong half-life by resisting rapid metabolic clearance .

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